Acetic Aceclofenac
Overview
Description
Mechanism of Action
Target of Action
Acetic Aceclofenac, also known as 2-(2-(2-(2-(2,6-Dichlorophenylamino)-phenyl)acetoxy)acetoxy)acetic acid, primarily targets the cyclo-oxygenase enzyme (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are inflammatory mediators that cause pain, swelling, inflammation, and fever .
Mode of Action
This compound works by potently inhibiting the COX enzyme . This inhibition downregulates the production of various inflammatory mediators, including prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor (TNF) from the arachidonic acid (AA) pathway . The inhibition of IL-6 is thought to be mediated by diclofenac converted from this compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid (AA) pathway . Through COX-2 inhibition, this compound downregulates the production of various inflammatory mediators, including PGE2, IL-1β, and TNF . These mediators are involved in the inflammatory response, and their downregulation results in reduced inflammation and pain.
Pharmacokinetics
This compound belongs to BCS Class II, indicating that it possesses poor aqueous solubility but high permeability . It is metabolized in human hepatocytes and human microsomes to form a major metabolite, which is then further conjugated . These properties impact the bioavailability of this compound, influencing its therapeutic effects.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the COX enzyme and downregulating the production of inflammatory mediators, this compound reduces inflammation, swelling, and fever . This leads to symptomatic relief in various conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and efficacy can be affected by factors such as the patient’s diet, age, and overall health status. Furthermore, this compound has been reported to have improved general and gastrointestinal tolerability relative to other NSAIDs , suggesting that it may be less affected by gastrointestinal conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetic Aceclofenac involves the esterification of diclofenac with glycolic acid. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Acetic Aceclofenac undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide and other strong bases are often employed.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Acetic Aceclofenac has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving esterification and hydrolysis reactions.
Biology: Research on its effects on cellular pathways and its role in inflammation and pain management.
Medicine: Extensive studies on its efficacy and safety in treating inflammatory conditions.
Industry: Used in the formulation of various pharmaceutical products .
Comparison with Similar Compounds
Similar Compounds
Diclofenac: The parent compound from which Acetic Aceclofenac is derived.
Indomethacin: Another NSAID with similar anti-inflammatory properties.
Naproxen: Known for its effectiveness in treating pain and inflammation.
Piroxicam: Used for its long-lasting anti-inflammatory effects .
Uniqueness
This compound is unique due to its improved gastrointestinal tolerability compared to other NSAIDs. It has a lower incidence of gastrointestinal side effects, making it a preferred choice for long-term treatment of chronic inflammatory conditions .
Properties
IUPAC Name |
2-[2-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxyacetyl]oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO6/c19-12-5-3-6-13(20)18(12)21-14-7-2-1-4-11(14)8-16(24)27-10-17(25)26-9-15(22)23/h1-7,21H,8-10H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMXAVBMWGEQMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OCC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746915 | |
Record name | {[({[2-(2,6-Dichloroanilino)phenyl]acetyl}oxy)acetyl]oxy}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215709-75-3 | |
Record name | Acetic aceclofenac | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215709753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {[({[2-(2,6-Dichloroanilino)phenyl]acetyl}oxy)acetyl]oxy}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETIC ACECLOFENAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4I1N4M2NC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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